2-Fluoro-6-(trifluoromethyl)phenylboronic acid

Descripción

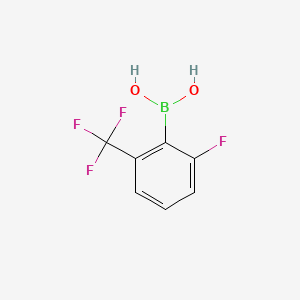

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a fluorinated arylboronic acid with the molecular formula C₇H₄BF₄O₂ (MW: 207.92) . This compound is characterized by a fluorine substituent at the 2-position and a trifluoromethyl (-CF₃) group at the 6-position of the phenyl ring, which significantly influences its electronic and steric properties. It is widely utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, particularly in pharmaceutical and agrochemical research . The compound's stability and reactivity are modulated by the electron-withdrawing effects of the -CF₃ and fluorine groups, enhancing its efficiency in palladium-catalyzed reactions .

Propiedades

IUPAC Name |

[2-fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BF4O2/c9-5-3-1-2-4(7(10,11)12)6(5)8(13)14/h1-3,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXBRJTKFAYXKMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC=C1F)C(F)(F)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BF4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70584266 | |

| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313545-34-5 | |

| Record name | B-[2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=313545-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Fluoro-6-(trifluoromethyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70584266 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Approaches

1.1 Direct Borylation of Aromatic Precursors

The direct borylation of fluorinated aromatic compounds is a common approach to synthesize boronic acids. This method involves the reaction of 2-fluoro-6-(trifluoromethyl)benzene with a boron reagent under catalytic conditions.

- Reaction Conditions :

- Catalyst: Palladium-based catalysts (e.g., Pd(PPh₃)₄).

- Boron source: Bis(pinacolato)diboron or trimethylborate.

- Solvent: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

- Temperature: Typically 80–120°C.

- Procedure :

- The aromatic precursor is mixed with the boron reagent and catalyst in the solvent.

- The mixture is heated under inert conditions (e.g., nitrogen atmosphere).

- After completion, the reaction mixture is quenched and purified.

1.2 Lithiation-Borylation Sequence

This method involves lithiation of the aromatic ring followed by quenching with a boron electrophile.

- Reaction Conditions :

- Base: n-Butyllithium or lithium diisopropylamide (LDA).

- Temperature: −78°C to room temperature.

- Boron source: Trimethylborate or boron trichloride.

- Procedure :

- The aromatic compound is treated with a strong base to form an aryllithium intermediate.

- The intermediate is reacted with the boron reagent to yield the desired boronic acid.

Reaction Analysis

The choice of method depends on factors such as yield, purity, and scalability. A comparative analysis of these methods is provided below:

| Method | Yield (%) | Purity (%) | Scalability | Key Advantages |

|---|---|---|---|---|

| Direct Borylation | ~70–85 | High (>95) | Moderate | Simple setup, high selectivity |

| Lithiation-Borylation | ~60–75 | High (>90) | Low | Suitable for complex substrates |

Purification Techniques

Purification of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid typically involves recrystallization or chromatography.

- Recrystallization :

- Solvent: Ethanol or ethyl acetate.

- Procedure: Dissolve the crude product in hot solvent and cool gradually to induce crystallization.

- Chromatography :

- Technique: Silica gel column chromatography.

- Eluent: A mixture of hexane and ethyl acetate.

Research Findings

Recent studies have highlighted advancements in synthesis methods:

- Improved Catalysts : Development of more efficient palladium catalysts has increased yields and reduced reaction times.

- Green Chemistry Approaches : Use of water-based solvents and recyclable reagents has been explored to minimize environmental impact.

Análisis De Reacciones Químicas

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is primarily used in Suzuki-Miyaura cross-coupling reactions, where it acts as a boronic acid reagent. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are typically mild, and the products formed are biaryl or vinyl-aryl compounds .

Other reactions that this compound can undergo include:

Oxidation: Conversion to the corresponding phenol using oxidizing agents.

Reduction: Formation of the corresponding boronate ester.

Substitution: Halogenation or nitration of the aromatic ring.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol .

Aplicaciones Científicas De Investigación

Organic Synthesis

One of the primary applications of 2-Fluoro-6-(trifluoromethyl)phenylboronic acid is as a reagent in Suzuki-Miyaura cross-coupling reactions . This reaction is crucial for synthesizing complex organic molecules, particularly biaryl compounds. The compound acts as a boronic acid reagent that couples with aryl or vinyl halides in the presence of a palladium catalyst and a base, leading to the formation of new carbon-carbon bonds.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Suzuki-Miyaura Cross-Coupling | Forms biaryl compounds using aryl/vinyl halides |

| Oxidation | Converts to corresponding phenol |

| Reduction | Forms boronate ester |

| Substitution | Halogenation or nitration of aromatic ring |

Biochemical Applications

The compound has shown potential in biological contexts, particularly in enzyme inhibition. Its ability to form reversible covalent bonds with diols allows it to interact with various biomolecules, including enzymes like serine hydrolases and proteases. This interaction can lead to transient covalent complexes that inhibit enzyme activity.

Case Study: Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors targeting proteases and kinases. For example, studies have demonstrated that this compound can inhibit specific kinases, leading to alterations in phosphorylation states and downstream signaling events. This suggests potential therapeutic applications against diseases mediated by these enzymes .

Medicinal Chemistry

In medicinal chemistry, this compound is being explored for its potential as a therapeutic agent. Its structural features may enhance lipophilicity and bioavailability, making it suitable for drug development.

Table 2: Potential Therapeutic Applications

| Application Area | Description |

|---|---|

| Enzyme Inhibitors | Targeting proteases and kinases |

| Antimicrobial Activity | Potential use against bacterial infections |

| Diagnostics | Possible application in diabetes diagnostics via binding studies |

Industrial Applications

In industrial settings, this compound is utilized for synthesizing advanced materials and agrochemicals. Its unique properties allow it to participate in various chemical transformations that are essential for developing new materials with specific functionalities.

Mecanismo De Acción

The primary mechanism of action for 2-Fluoro-6-(trifluoromethyl)phenylboronic acid in Suzuki-Miyaura cross-coupling involves the transmetalation step, where the boronic acid transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired biaryl product. The fluoro and trifluoromethyl substituents can influence the electronic properties of the compound, potentially affecting the reaction rate and selectivity .

Comparación Con Compuestos Similares

Key Observations :

- Fluorine vs. Chlorine : The fluoro analog (196083-18-8) exhibits higher reactivity in cross-coupling than the chloro derivative (851756-52-0) due to fluorine’s stronger electron-withdrawing effect .

- Trifluoromethyl Position : Moving the -CF₃ group from the 6- to 3-position (157834-21-4) introduces steric clashes with the boronic acid group, reducing catalytic efficiency .

- Methoxy Substitution : Methoxy groups (e.g., 957061-21-1) introduce electron-donating effects, counteracting the electron deficiency required for optimal coupling .

Research Findings and Data Tables

Table 1: Thermal and Physical Properties

Table 2: Reactivity in Cross-Coupling Reactions

| Compound Name | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| This compound | Pd(PPh₃)₄ | 98.5 | |

| 2,6-Bis(trifluoromethyl)phenylboronic acid | Pd(OAc)₂/XPhos | 72 | |

| 2-Fluoro-3-(trifluoromethyl)phenylboronic acid | Pd(dba)₂ | 58 |

Actividad Biológica

2-Fluoro-6-(trifluoromethyl)phenylboronic acid is a boronic acid derivative notable for its unique trifluoromethyl and fluorine substituents. While specific biological activities of this compound are not extensively documented, its structural characteristics suggest potential applications in medicinal chemistry, particularly in enzyme inhibition and antimicrobial activity.

- Molecular Formula : C7H5BF4O2

- Molecular Weight : Approximately 272.07 g/mol

- Appearance : Clear, colorless liquid

- Boiling Point : 73 °C

- Specific Gravity : 1.15 at 20 °C

Boronic acids generally exhibit diverse biological properties due to their ability to form reversible covalent bonds with hydroxyl groups in active sites of enzymes. The presence of the trifluoromethyl group may enhance lipophilicity, influencing pharmacokinetics and bioavailability. This compound's reactivity primarily involves its boron atom, which can participate in various coupling reactions, making it a versatile reagent in synthetic organic chemistry.

Enzyme Inhibition

Research indicates that boronic acids can act as enzyme inhibitors, particularly targeting proteases and kinases. The ability of this compound to form reversible covalent interactions suggests potential as a therapeutic agent against diseases mediated by these enzymes.

Antimicrobial Activity

A related study on 5-trifluoromethyl-2-formyl phenylboronic acid demonstrated moderate antimicrobial activity against Candida albicans and higher activity against Aspergillus niger and Bacillus cereus. The Minimum Inhibitory Concentration (MIC) for Bacillus cereus was found to be lower than that of the approved antifungal drug AN2690 (Tavaborole), indicating a promising antimicrobial profile for similar boronic acid derivatives .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 2-Fluoro-4-(trifluoromethyl)benzeneboronic acid pinacol ester | C7H5BF4O2 | Contains an additional fluorine substituent |

| 4-(Trifluoromethyl)phenylboronic acid pinacol ester | C7H5BF4O2 | Lacks the fluorine substitution at the ortho position |

| Phenylboronic acid pinacol ester | C6H7BO2 | No fluorinated groups; serves as a baseline for comparison |

The unique arrangement of fluorine substituents in this compound significantly influences its chemical reactivity and biological interactions compared to other similar compounds.

Case Studies and Research Findings

- Antimicrobial Mechanism : The mechanism of action for related compounds like benzoxaboroles involves blocking leucyl-tRNA synthetase (LeuRS) in microorganisms. Docking studies suggest that the cyclic isomer of certain phenylboronic acids can bind effectively to LeuRS, indicating a potential pathway for the development of new antimicrobial agents .

- Synthesis and Characterization : The synthesis of this compound typically involves several steps, including the formation of boronate esters. Characterization techniques such as NMR and mass spectrometry are crucial for confirming the structure and purity of synthesized compounds .

- Fluorination Effects : Studies have shown that fluorinated compounds often exhibit enhanced biological activity compared to their non-fluorinated counterparts due to increased lipophilicity and hydrogen bonding capabilities through fluorine atoms . This property is critical in drug design, as it can improve binding affinity and selectivity.

Q & A

Q. What synthetic routes are optimal for preparing 2-Fluoro-6-(trifluoromethyl)phenylboronic acid?

Answer: The compound is typically synthesized via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. Key steps include:

- Borylation of aryl halides : Use Pd catalysts (e.g., Pd(OAc)₂) with ligands like SPhos or XPhos to activate aryl bromides or iodides.

- Substrate preparation : Start with 2-fluoro-6-(trifluoromethyl)benzene derivatives (e.g., bromides) and react with bis(pinacolato)diboron (B₂pin₂) under inert conditions.

- Workup : Purify via column chromatography or recrystallization, monitoring purity by / NMR and HPLC .

Q. Example Reaction Conditions

| Reagent | Catalyst System | Solvent | Temperature | Yield |

|---|---|---|---|---|

| B₂pin₂ | Pd(OAc)₂/SPhos | Dioxane | 80–100°C | 65–85% |

Q. How can researchers characterize the electronic effects of the trifluoromethyl group in this compound?

Answer: The electron-withdrawing CF₃ group significantly impacts reactivity and stability:

- NMR analysis : Compare chemical shifts with non-CF₃ analogs to assess electronic perturbation. For example, the CF₃ group deshields adjacent protons, shifting NMR signals downfield .

- DFT calculations : Use B3LYP/6-31G(d) basis sets to model charge distribution. Studies show CF₃ reduces electron density at the boronic acid moiety, enhancing electrophilicity .

Q. Key Data

| Parameter | CF₃ Substituent Effect | Reference |

|---|---|---|

| ~7.2 (vs. ~8.5 for non-CF₃ analogs) | ||

| Hammett σₚ | +0.54 (strong electron withdrawal) |

Advanced Research Questions

Q. How does the compound’s solubility profile affect its utility in aqueous-phase reactions?

Answer: Despite its hydrophobic CF₃ group, the boronic acid moiety enables partial solubility in polar solvents:

Q. Contradictory Data Analysis

| Source | Solubility (mg/mL) | Notes |

|---|---|---|

| Experimental (H₂O) | 3.4 | pH-dependent |

| Computational (SILICOS-IT) | 3.48 | Discrepancy due to hydration effects |

Q. What challenges arise in cross-coupling reactions due to steric hindrance from the ortho-fluoro and trifluoromethyl groups?

Answer: Steric bulk at the ortho positions slows transmetallation and reductive elimination steps in Suzuki couplings:

Q. Reaction Performance Comparison

| Substrate | Catalyst | Yield (%) |

|---|---|---|

| Aryl bromide | Pd(OAc)₂/SPhos | 75 |

| Aryl chloride | NiCl₂(dppf) | 52 |

Q. How can computational methods resolve contradictions in spectroscopic assignments?

Answer: DFT-based vibrational and NMR simulations resolve ambiguities:

Q. Validation Example

| Parameter | Experimental | Calculated | Error |

|---|---|---|---|

| shift (ppm) | -63.5 | -60.8 | 4.3% |

Q. What are the implications of conflicting biological activity reports for this compound?

Answer: Discrepancies arise from assay conditions and boronic acid hydration states:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.